Monoamine Oxidase (MAO) Inhibitory Profile vs. N-Benzylpiperidine Scaffolds
1-Benzyl-4-bromopiperidine acts as a weak inhibitor of monoamine oxidase (MAO) enzymes, with reported IC50 values of 130 μM for MAO-A and 750 μM for MAO-B . This level of inhibition is significantly weaker than that observed for more elaborated N-benzylpiperidine derivatives, which can exhibit nanomolar IC50 values against MAO-B [1]. This data positions 1-benzyl-4-bromopiperidine as a suitable low-activity control or a starting scaffold for SAR studies, rather than a potent lead compound.
| Evidence Dimension | MAO Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-A: 130 μM; MAO-B: 750 μM |
| Comparator Or Baseline | Potent N-benzylpiperidine derivatives (e.g., from cited study): MAO-B IC50 values as low as 0.134 nM [1] |
| Quantified Difference | ~5,600,000-fold difference in MAO-B inhibitory potency |
| Conditions | In vitro enzyme inhibition assays using human recombinant MAO isoforms |
Why This Matters
For researchers developing MAO inhibitors, this compound offers a defined, low-potency baseline, which is critical for validating assay sensitivity and establishing structure-activity relationships (SAR) for new, more potent derivatives.
- [1] BindingDB. (n.d.). BDBM50276359 (CHEMBL4129303). Binding Database. View Source
